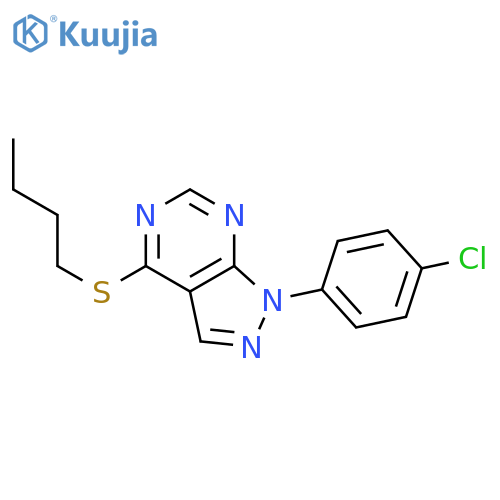Cas no 893912-57-7 (4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine)

893912-57-7 structure
商品名:4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
- 4-(butylthio)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- HMS1655I12
- 893912-57-7
- AKOS024615558
- F1874-0607
- 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine
-
- インチ: 1S/C15H15ClN4S/c1-2-3-8-21-15-13-9-19-20(14(13)17-10-18-15)12-6-4-11(16)5-7-12/h4-7,9-10H,2-3,8H2,1H3
- InChIKey: ODMFWTWLTDDLJK-UHFFFAOYSA-N
- ほほえんだ: C1N=C(SCCCC)C2C=NN(C3=CC=C(Cl)C=C3)C=2N=1
計算された属性
- せいみつぶんしりょう: 318.0705954g/mol
- どういたいしつりょう: 318.0705954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1874-0607-10mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-25mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-100mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-75mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-1mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-40mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-15mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-20μmol |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-2mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1874-0607-3mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
893912-57-7 (4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine) 関連製品
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
